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molecular formula C8H4CaO4 B099980 Calcium terephthalate CAS No. 16130-76-0

Calcium terephthalate

Cat. No. B099980
M. Wt: 204.19 g/mol
InChI Key: AAEHPKIXIIACPQ-UHFFFAOYSA-L
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Patent
US04096109

Procedure details

In a 20-l container equipped with an agitator was placed 3.0 l of an aqueous solution of 10 wt/vol% of calcium chloride. With stirring 11.3 l of another aqueous solution of 5 wt/vol% of sodium terephthalate was added thereto. Simultaneously with the addition, the solution became milky turbid, which indicated the formation of calcium terephthalate. The agitation was continued for 30 minutes. Next, solid/liquid separation was carried out to obtain calcium terephthalate trihydride, which was then heated at 200° C for 2 hours until anhydride. The resulting particles were plate particles with a thickness of 2 to 4 microns and a maximum diameter of 10 to 30 microns. A portion sampled from the dried calcium terephthalate was introduced and milled for 1 hour in a ball mill and then diluted with ethylene glycol so as to obtain a slurry of 10 wt/vol% of calcium terephthalate in ethylene glycol. The resulting slurry was classified by means of a centrifugal separator, obtaining granular calcium terephthalate anhydride having an average particle diameter of 4.0 microns and a volume shape factor of 0.20.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[C:4]([O-:15])(=[O:14])[C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][CH:6]=1.[Ca+2:16]>C(O)CO>[C:4]([O-:15])(=[O:14])[C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][CH:6]=1.[Ca+2:16] |f:0.1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
calcium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Ca+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
milled for 1 hour in a ball mill
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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